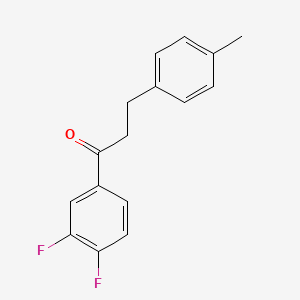

3',4'-Difluoro-3-(4-methylphenyl)propiophenone

Description

Historical Context and Chemical Classification

The emergence of 3',4'-Difluoro-3-(4-methylphenyl)propiophenone within the broader landscape of organofluorine chemistry represents a significant milestone in the development of fluorinated aromatic ketones. This compound was first documented in chemical databases in February 2008, marking its formal recognition within the scientific community. The compound belongs to the fundamental chemical class of propiophenones, which are characterized by their distinctive structural motif consisting of a phenyl group attached to a propanone (acetone) chain. Within this classification, this compound occupies a specialized position as a difluorinated derivative, distinguished by its specific substitution pattern that includes fluorine atoms at the 3' and 4' positions of one aromatic ring and a methyl group at the 4-position of the second aromatic ring.

The historical development of propiophenone chemistry traces its roots to fundamental organic synthesis methodologies, particularly the Friedel-Crafts reaction, which enabled the preparation of aromatic ketones through the reaction of propanoyl chloride with benzene derivatives. The evolution from simple propiophenones to complex fluorinated derivatives like this compound reflects the broader trajectory of organofluorine chemistry, which has experienced tremendous growth over the past eight decades. The systematic incorporation of fluorine atoms into organic molecules has been driven by the recognition that fluorine substitution can dramatically alter the physical, chemical, and biological properties of organic compounds.

Table 1: Fundamental Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 898769-37-4 |

| Molecular Formula | C₁₆H₁₄F₂O |

| Molecular Weight | 260.28 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-(3,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one |

| Simplified Molecular Input Line Entry System | CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F |

| International Chemical Identifier Key | NRRBCSYCYHYSCL-UHFFFAOYSA-N |

The chemical classification of this compound encompasses multiple hierarchical levels, beginning with its identification as an organic compound due to its carbon-based structure, progressing to its classification as an aromatic compound due to the presence of benzene rings, and culminating in its specific designation as a fluorinated ketone. The compound's structural complexity arises from the integration of multiple functional groups, including the carbonyl functionality characteristic of ketones, the aromatic systems that provide structural rigidity and electronic delocalization, and the fluorine substituents that introduce unique electronic and steric effects.

Significance in Organofluorine Chemistry

The significance of this compound within the field of organofluorine chemistry stems from its embodiment of fundamental principles that govern the behavior of fluorinated organic compounds. Organofluorine chemistry has emerged as one of the most dynamic and impactful areas of modern chemical science, with applications spanning pharmaceuticals, materials science, and catalysis. The unique properties of organofluorine compounds arise from the distinctive characteristics of the carbon-fluorine bond, which represents one of the strongest bonds in organic chemistry with an average bond energy of approximately 480 kilojoules per mole. This exceptional bond strength, significantly exceeding that of other carbon-halogen bonds such as carbon-chlorine bonds which average around 320 kilojoules per mole, contributes to the remarkable thermal and chemical stability observed in fluorinated compounds.

The electronic characteristics of fluorine, particularly its status as the most electronegative element in the periodic table with an electronegativity value of 3.98, profoundly influence the properties of compounds containing carbon-fluorine bonds. This extreme electronegativity generates significant dipole moments in carbon-fluorine bonds, typically around 1.41 Debye units, which can dramatically alter intermolecular interactions and influence physical properties such as solubility, boiling point, and crystallization behavior. In the case of this compound, the presence of two fluorine atoms in adjacent positions on the aromatic ring creates a localized region of high electron density that can engage in unique intermolecular interactions.

The van der Waals radius of fluorine, which at 1.47 Angstroms is remarkably similar to that of hydrogen at 1.2 Angstroms, represents another crucial factor in the significance of fluorinated compounds. This size similarity, combined with the relatively short carbon-fluorine bond length of approximately 1.4 Angstroms, means that fluorine substitution often occurs with minimal steric perturbation of the parent molecular structure. Consequently, fluorinated derivatives can often maintain the essential geometric features of their non-fluorinated counterparts while exhibiting dramatically different electronic and chemical properties, a phenomenon that has proven invaluable in pharmaceutical development where fluorine substitution can enhance metabolic stability without significantly altering receptor binding characteristics.

Table 2: Comparative Analysis of Carbon-Halogen Bond Properties

| Property | Carbon-Fluorine | Carbon-Chlorine | Carbon-Bromine | Carbon-Iodine |

|---|---|---|---|---|

| Average Bond Energy (kJ/mol) | 480 | 320 | 270 | 240 |

| Bond Length (Angstroms) | 1.4 | 1.8 | 1.9 | 2.1 |

| van der Waals Radius (Angstroms) | 1.47 | 1.75 | 1.85 | 1.98 |

| Electronegativity | 3.98 | 3.16 | 2.96 | 2.66 |

| Dipole Moment (Debye) | 1.41 | 1.46 | 1.38 | 1.29 |

The industrial relevance of organofluorine chemistry has grown exponentially over the past several decades, with fluorinated compounds finding applications in diverse sectors ranging from pharmaceuticals to specialty materials. The unique properties of fluorinated compounds, including their exceptional chemical and thermal stability, resistance to metabolic degradation, and altered physicochemical properties, have made them indispensable in modern technology and medicine. The development of specialized fluorination methodologies has enabled the selective introduction of fluorine atoms into complex organic molecules, facilitating the creation of compounds like this compound with precisely defined substitution patterns.

Research Scope and Academic Relevance

The academic relevance of this compound extends across multiple research domains, reflecting the interdisciplinary nature of modern organofluorine chemistry research. Within the realm of synthetic organic chemistry, this compound serves as both a subject of study and a potential building block for more complex molecular architectures. The presence of multiple reactive sites, including the ketone functionality and the aromatic systems, provides numerous opportunities for chemical modification and derivatization, making it an attractive target for synthetic methodology development.

The compound's research significance is further enhanced by its potential applications in pharmaceutical chemistry, where fluorinated aromatic compounds have demonstrated remarkable utility as drug candidates and pharmaceutical intermediates. The incorporation of fluorine atoms into pharmaceutical molecules has become increasingly common due to the ability of fluorine substitution to enhance metabolic stability, improve bioavailability, and modulate biological activity. The specific substitution pattern observed in this compound, featuring fluorine atoms in positions that can influence both electronic properties and metabolic pathways, makes it a valuable compound for structure-activity relationship studies.

Materials science represents another significant area of research relevance for this compound, as fluorinated organic molecules often exhibit unique properties that make them suitable for specialized applications in electronics, coatings, and advanced materials. The combination of aromatic systems, which can participate in π-π stacking interactions and provide structural rigidity, with fluorine substituents that can modify surface properties and intermolecular interactions, positions this compound as a potential component in materials design strategies.

Table 3: Research Applications and Academic Relevance

| Research Domain | Potential Applications | Key Properties Utilized |

|---|---|---|

| Synthetic Chemistry | Building block for complex molecules | Reactive ketone functionality, aromatic systems |

| Pharmaceutical Chemistry | Drug development, structure-activity studies | Fluorine-enhanced metabolic stability |

| Materials Science | Electronic materials, surface coatings | Aromatic π-systems, fluorine surface effects |

| Physical Chemistry | Intermolecular interaction studies | Dipole moments, van der Waals interactions |

| Analytical Chemistry | Reference standards, method development | Well-defined structure, spectroscopic properties |

The academic study of compounds like this compound also contributes to fundamental understanding of fluorine chemistry principles, including the effects of fluorine substitution on molecular properties, reaction mechanisms involving fluorinated compounds, and the development of new synthetic methodologies for fluorine incorporation. Research into the spectroscopic properties, crystallographic behavior, and thermodynamic characteristics of such compounds provides valuable data that advances theoretical understanding of organofluorine chemistry.

Furthermore, the compound's role in academic research extends to environmental chemistry considerations, as understanding the behavior and fate of fluorinated organic compounds has become increasingly important due to concerns about the persistence and bioaccumulation of certain organofluorine compounds. While this compound is primarily used for research purposes, its study contributes to broader knowledge about the environmental behavior of fluorinated aromatic compounds.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRBCSYCYHYSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644150 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-37-4 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Route

-

- 3,4-difluorobenzoyl chloride (or corresponding acid converted to acyl chloride)

- 4-methylacetophenone or 4-methylbenzene derivatives as the aromatic substrate

Catalyst: Aluminum chloride (AlCl3) or other Lewis acids

- Solvent: Anhydrous conditions, often using inert solvents like dichloromethane or carbon disulfide

-

- Low temperature to moderate temperature (0–50 °C) to control reactivity and minimize side reactions

- Anhydrous environment to prevent hydrolysis of acyl chloride

Mechanism: The acyl chloride reacts with AlCl3 to form an acylium ion, which electrophilically attacks the aromatic ring of the 4-methylphenyl substrate, yielding the ketone after hydrolysis.

Alternative Synthetic Approaches

Modified Grignard Reaction:

Some related propiophenone derivatives have been synthesized via Grignard reagents reacting with fluorinated benzoyl derivatives, providing an alternative route with potential for regioselectivity and functional group tolerance.Cross-Decarboxylation Vapor-Phase Process:

While more common for propiophenone itself, vapor-phase cross-decarboxylation of benzoic acid derivatives with propionic acid over catalysts at high temperature can produce aromatic ketones. However, this method is less specific and may generate by-products, making it less suitable for fluorinated derivatives without further optimization.

Detailed Preparation Method

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 3,4-difluorobenzoyl chloride | 3,4-difluorobenzoic acid + thionyl chloride (SOCl2) or oxalyl chloride | Anhydrous conditions, reflux until gas evolution ceases |

| 2 | Friedel-Crafts acylation | 3,4-difluorobenzoyl chloride + 4-methylbenzene derivative + AlCl3 | Anhydrous solvent, 0–50 °C, slow addition of acyl chloride to control exotherm |

| 3 | Work-up | Quenching with ice-water or dilute acid | Hydrolysis of complex, extraction of product |

| 4 | Purification | Recrystallization or chromatography | To isolate pure this compound |

Research Findings and Analytical Data

- Yield: Typically moderate to high yields (60–85%) depending on reaction scale and conditions.

- Purity: Achieved by recrystallization or chromatographic methods; purity confirmed by NMR, IR, and mass spectrometry.

- Characterization:

- NMR shows characteristic aromatic proton shifts influenced by fluorine substitution.

- IR confirms ketone carbonyl stretch (~1680 cm⁻¹).

- Mass spectrometry confirms molecular ion at m/z 260.28.

Comparative Table of Preparation Methods

| Method | Starting Materials | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,4-difluorobenzoyl chloride + 4-methylbenzene | AlCl3 | Anhydrous, 0–50 °C | High regioselectivity, well-established | Requires strict anhydrous conditions, corrosive catalyst |

| Modified Grignard Reaction | 3,4-difluorobenzoyl derivatives + Grignard reagent | None or Lewis acid | Anhydrous, inert atmosphere | Potential for functional group tolerance | More steps, sensitive to moisture |

| Vapor-phase Cross-Decarboxylation | Benzoic acid derivatives + propionic acid | Solid catalyst, high temp | High temperature vapor phase | Scalable for propiophenone | Less selective, by-products, not ideal for fluorinated derivatives |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 3’,4’-Difluoro-3-(4-methylphenyl)benzoic acid.

Reduction: 3’,4’-Difluoro-3-(4-methylphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules due to its unique structure, which facilitates electrophilic substitution reactions.

Biology

- Biological Activity : Preliminary studies suggest that 3',4'-Difluoro-3-(4-methylphenyl)propiophenone may exhibit antimicrobial and anticancer properties. The compound's ability to inhibit specific enzymes or receptors is being investigated for potential therapeutic applications.

Medicine

- Pharmaceutical Development : The compound is explored as a lead for developing new pharmaceuticals targeting various diseases. Its structural characteristics may enhance its efficacy as a drug candidate.

Industry

- Production of Specialty Chemicals : It is utilized in manufacturing specialty chemicals and materials, leveraging its unique chemical properties.

Case Studies

- Antimicrobial Study : In laboratory tests against Staphylococcus aureus and Escherichia coli, treatment with this compound resulted in a significant reduction in bacterial counts, indicating strong antimicrobial potential.

- Cancer Cell Line Study : Research involving MCF-7 breast cancer cells showed that varying concentrations of the compound led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(4-methylphenyl)propiophenone is largely dependent on its chemical structure. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive in certain chemical environments. The ketone group can participate in various nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution reactions.

Comparison with Similar Compounds

Substituent Variation and Electronic Effects

Fluorine and halogen substituents significantly influence the electronic properties and reactivity of propiophenone derivatives. Below is a comparison with key analogues:

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electronegativity increases polarity and metabolic stability, while chlorine enhances lipophilicity and steric bulk, influencing receptor binding .

- Thiomethyl and Methoxy Groups : The 4-thiomethylphenyl substituent in 898781-63-0 improves solubility in polar solvents, whereas methoxy groups (e.g., in 4'-bromo-2'-fluoro analogue) may modulate π-π stacking interactions in drug-receptor binding .

Pharmacological and Physicochemical Properties

- Drug-Likeness: Fluorinated derivatives like this compound exhibit moderate log P values (~3.5–4.0), balancing lipophilicity and aqueous solubility. In contrast, thiomethyl-substituted analogues (e.g., 898781-63-0) show improved gastrointestinal absorption due to reduced molecular rigidity .

- Toxicity: Propiophenone derivatives generally exhibit low acute toxicity, as evidenced by safety data for unsubstituted propiophenone (CAS: 93-55-0), which is classified as non-hazardous .

Biological Activity

3',4'-Difluoro-3-(4-methylphenyl)propiophenone is an organic compound with potential applications in various fields, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H16F2O

- CAS Number : 898769-37-4

- IUPAC Name : 1-(3,4-difluorophenyl)-3-(4-methylphenyl)-1-propanone

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The compound exhibits properties that may influence various biochemical pathways, including:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain enzymes involved in metabolic processes.

- Receptor Modulation : Potentially interacts with receptors related to inflammation and pain pathways.

Anticancer Properties

Recent studies have indicated that derivatives of propiophenone compounds exhibit significant anticancer activities. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| U-87 (Glioblastoma) | 15.2 | High cytotoxicity |

| MDA-MB-231 (Breast Cancer) | 22.5 | Moderate cytotoxicity |

These findings suggest that the compound may be a candidate for further development in cancer therapeutics .

Antioxidant Activity

The antioxidant potential of similar compounds has been explored using DPPH radical scavenging assays. While specific data for this compound is limited, related derivatives have demonstrated significant antioxidant activity, indicating a potential for protecting against oxidative stress .

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of various propiophenone derivatives on human cancer cell lines. The results showed that modifications in the phenyl rings significantly affected the anticancer activity, suggesting that this compound could also exhibit similar effects due to its unique structure .

- Mechanistic Insights : Research into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways .

Q & A

Basic: What are the established synthetic routes for 3',4'-Difluoro-3-(4-methylphenyl)propiophenone, and how do reaction conditions influence yield?

Answer:

The synthesis of fluorinated propiophenones often involves halogen substitution or catalytic carbonylation. For 3',4'-difluoro derivatives, a common approach is the Friedel-Crafts acylation of 3,4-difluorobenzene with 4-methylpropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization requires strict control of temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios to avoid over-acylation. Yields can vary from 60–85% depending on the purity of starting materials and catalyst activity . Alternative methods include Suzuki-Miyaura coupling for aryl-aryl bond formation, though this requires pre-functionalized boronates .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹⁹F NMR to verify fluorine substitution patterns and aromatic proton environments. For example, the 3',4'-difluoro group shows distinct coupling constants (J = 8–12 Hz for meta-fluorines) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (C₁₆H₁₃F₂O) and rule out impurities.

- HPLC-PDA : Purity assessment (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can catalytic systems improve the efficiency of synthesizing this compound?

Answer:

Ruthenium-based catalysts (e.g., cyclometalated C^N diphosphine complexes) enhance ketone formation via transfer hydrogenation. For example, using acetone as a hydrogen acceptor, TOF (turnover frequency) values up to 4300 h⁻¹ have been reported for analogous propiophenones under mild conditions (50°C, S/C = 500). Catalyst loading (0.1–0.5 mol%) and solvent choice (toluene or THF) critically impact selectivity . Advanced systems may employ light-mediated protocols (e.g., α-(perfluoroalkylsulfonyl)propiophenones) for radical-initiated pathways, though this requires UV/Vis irradiation and specialized reagents .

Advanced: What computational methods predict the reactivity of 3',4'-difluoro derivatives in electrophilic substitution reactions?

Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model fluorine’s electron-withdrawing effects on aromatic rings. The 3',4'-difluoro substituents decrease electron density at the para position, directing electrophiles to the 4-methylphenyl group. Fukui indices and Molecular Electrostatic Potential (MEP) maps further quantify regioselectivity. These models align with experimental observations, such as preferential nitration at the 4-methylphenyl moiety .

Advanced: How do structural modifications (e.g., fluorination patterns) alter the compound’s physicochemical properties?

Answer:

Comparative studies of fluorinated propiophenones reveal:

- Lipophilicity : 3',4'-Difluoro substitution increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability.

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows melting points ~120–125°C, with decomposition above 250°C.

- Solubility : Fluorine reduces aqueous solubility (<0.1 mg/mL in PBS), necessitating DMSO or ethanol as solvents for in vitro assays .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) and fume hoods. Avoid heat/sparks (P210) and ensure proper ventilation (P201/P202) .

- Disposal : Incinerate in certified facilities; avoid aqueous discharge due to potential environmental persistence .

Advanced: How does this compound interact with biological targets, and what assays validate its activity?

Answer:

While direct data on this compound is limited, structural analogs (e.g., 4'-chloro-propiophenones) show activity as kinase inhibitors or CYP450 substrates. Assays include:

- Enzyme Inhibition : Fluorescence polarization assays with recombinant kinases (IC₅₀ determination).

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis for metabolite profiling .

Advanced: What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.